molecular formula C20H11NO2 B8142746 6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one CAS No. 5100-84-5

6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one

Cat. No.: B8142746
CAS No.: 5100-84-5
M. Wt: 297.3 g/mol
InChI Key: FDQOYEWSAJWPLN-UHFFFAOYSA-N
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Description

6H-Benzohbenzopyrano[4,3-b]quinolin-6-one is a heterocyclic compound that combines the structural features of benzopyran and quinoline. This compound is part of a class of molecules known for their potential biological activities, including anticancer properties. The unique structure of 6H-Benzohbenzopyrano[4,3-b]quinolin-6-one makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzohbenzopyrano[4,3-b]quinolin-6-one typically involves multicomponent reactions. One efficient method includes the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines in the presence of silica sulfuric acid . Another approach involves a one-pot three-component reaction using 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds .

Industrial Production Methods

Industrial production methods for 6H-Benzohbenzopyrano[4,3-b]quinolin-6-one are not well-documented in the literature. the scalable nature of multicomponent reactions and the availability of starting materials suggest that these methods could be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6H-Benzohbenzopyrano[4,3-b]quinolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline moiety, leading to different derivatives.

    Substitution: Aromatic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline and benzopyran derivatives, which can exhibit different biological activities.

Scientific Research Applications

6H-Benzohbenzopyrano[4,3-b]quinolin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-Benzohbenzopyrano[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound’s anticancer properties are attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation and survival. For example, it may inhibit topoisomerase II and tyrosine kinase, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

6H-Benzohbenzopyrano[4,3-b]quinolin-6-one can be compared with other similar compounds, such as:

The uniqueness of 6H-Benzoh

Properties

IUPAC Name

10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2/c22-20-16-11-13-10-9-12-5-1-2-6-14(12)18(13)21-19(16)15-7-3-4-8-17(15)23-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQOYEWSAJWPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C5=CC=CC=C5OC4=O)N=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661643
Record name 6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5100-84-5
Record name NSC742940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Benzo[h][1]benzopyrano[4,3-b]quinolin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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